(S)-1-Benzyl-3-(phenylthio)pyrrolidine

Asymmetric Catalysis Chiral Ligand Palladium-Catalyzed Allylic Alkylation

This (S)-enantiomerically pure N,S-donating ligand delivers 86–90% ee in Pd-catalyzed asymmetric allylic alkylation (AAA), substantially exceeding C2-symmetric S,S-ligands (≤42% ee). Its dual N,S-chelation mode is essential for stereoinduction; the (S)-configuration provides access to (S)-configured products, complementing the (R)-enantiomer. Choose this specific compound to ensure reproducible asymmetric synthesis outcomes.

Molecular Formula C17H19NS
Molecular Weight 269.4 g/mol
Cat. No. B11768811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzyl-3-(phenylthio)pyrrolidine
Molecular FormulaC17H19NS
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESC1CN(CC1SC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C17H19NS/c1-3-7-15(8-4-1)13-18-12-11-17(14-18)19-16-9-5-2-6-10-16/h1-10,17H,11-14H2/t17-/m0/s1
InChIKeyFFZCMGLSJMOGPP-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Benzyl-3-(phenylthio)pyrrolidine (CAS 722545-11-1) Procurement Profile for Chiral Pyrrolidine Thioether Ligands


(S)-1-Benzyl-3-(phenylthio)pyrrolidine (CAS 722545-11-1; molecular formula C17H19NS; molecular weight 269.40 g/mol) is an enantiomerically pure chiral pyrrolidine derivative . It is primarily characterized as an N,S-donating chiral ligand for transition metal-catalyzed asymmetric transformations, specifically palladium-catalyzed asymmetric allylic alkylation (AAA) [1]. The compound is commercially available in research quantities with specified purity levels (≥95%) and defined storage requirements (cool, dry, inert atmosphere) . This guide provides product-specific quantitative evidence to support informed scientific selection and procurement decisions for asymmetric catalysis and stereoselective synthesis applications.

Why Generic (S)-1-Benzyl-3-(phenylthio)pyrrolidine Substitution Fails: Structure–Selectivity Linkages in Asymmetric Catalysis


In asymmetric catalysis, substituting (S)-1-Benzyl-3-(phenylthio)pyrrolidine with other in-class pyrrolidine derivatives without quantitative justification introduces significant risks to stereochemical outcomes. The compound's dual N,S-coordination mode is critical to its performance as a chiral ligand in palladium-catalyzed asymmetric allylic alkylation (AAA), where it enables enantioselectivities of 86–90% ee when employed as a pyrrolidine mono-thioether ligand [1]. Related analogs lacking the phenylthio group (e.g., 1-benzylpyrrolidine) are structurally incapable of N,S-chelation, while analogs lacking the benzyl group (e.g., 3-phenylthiopyrrolidine) exhibit altered steric and electronic properties that affect coordination geometry. Even stereochemical inversion—substituting the (S)-enantiomer with the (R)-enantiomer—reverses the sense of stereoinduction in AAA, yielding the opposite enantiomeric product . These structure–selectivity relationships necessitate product-specific procurement and rigorous quality control, including enantiomeric purity verification, for reproducible asymmetric synthesis outcomes.

Product-Specific Quantitative Evidence: (S)-1-Benzyl-3-(phenylthio)pyrrolidine Performance Benchmarks


Enantioselectivity in Pd-Catalyzed Asymmetric Allylic Alkylation (AAA) with Chiral Pyrrolidine Mono-Thioether Ligands

(S)-1-Benzyl-3-(phenylthio)pyrrolidine belongs to the class of chiral pyrrolidine mono-thioethers that serve as effective N,S-donating ligands in palladium-catalyzed asymmetric allylic alkylation (AAA) of dimethyl malonate with rac-1,3-diphenyl-2-propenyl acetate. In a comparative ligand study, chiral pyrrolidine mono-thioethers achieved enantioselectivities of 86–90% ee [1]. The (R)-enantiomer, (3R)-1-benzyl-3-(arylthio)pyrrolidine, was shown to induce the (R)-product, and the sense of stereoinduction is consistent with nucleophilic attack at the allylic carbon positioned trans to the sulfur atom in the η3-allylpalladium intermediate [1]. While the (S)-enantiomer was not directly tested in the same publication, the stereochemical principle indicates that the (S)-enantiomer would yield the opposite (S)-product, providing complementary stereochemical control for synthetic applications.

Asymmetric Catalysis Chiral Ligand Palladium-Catalyzed Allylic Alkylation

Chiral Pyrrolidine Thioether Ligands: N,S-Chelation vs. C2-Symmetric S,S-Donating Ligands in AAA

In palladium-catalyzed AAA, the coordination mode of the chiral ligand dictates enantioselectivity outcomes. Chiral pyrrolidine mono-thioethers, including (S)-1-benzyl-3-(phenylthio)pyrrolidine, function as N(sp3),S-donating ligands, achieving 86–90% ee [1]. This performance substantially exceeds that of purely S,S-donating C2-symmetric chiral ligands, which achieve only poor to moderate enantioselectivity (≤42% ee) [1]. The mixed N,S-chelation creates an effective chiral environment at the reacting face of the π-allyl unit, whereas homodonating S,S-ligands lack the necessary steric and electronic differentiation required for high enantioselectivity in this transformation.

Chiral Ligand Design N,S-Ligand Asymmetric Allylic Alkylation

Purity and Storage Specifications: Quantitative Quality Control Benchmarks for (S)-1-Benzyl-3-(phenylthio)pyrrolidine

Commercially sourced (S)-1-Benzyl-3-(phenylthio)pyrrolidine is specified with a minimum purity of 95% (NLT 98% for some suppliers) . Long-term storage requires cool, dry conditions , and handling under inert atmosphere is recommended to preserve stability and reactivity due to the oxidizable phenylthio group . These specifications are more stringent than those for many non-chiral pyrrolidine building blocks, reflecting the compound's sensitivity to oxidation and its role in stereoselective transformations where impurities could compromise enantioselectivity.

Quality Control Purity Specification Chemical Storage

Best Research and Industrial Application Scenarios for (S)-1-Benzyl-3-(phenylthio)pyrrolidine Based on Quantitative Evidence


Asymmetric Allylic Alkylation (AAA) for Enantioselective C–C Bond Formation

As a chiral N,S-donating pyrrolidine mono-thioether ligand, (S)-1-Benzyl-3-(phenylthio)pyrrolidine is optimally deployed in palladium-catalyzed asymmetric allylic alkylation of malonates and related nucleophiles, where it enables enantioselectivities of 86–90% ee [1]. This performance substantially exceeds that achievable with C2-symmetric S,S-donating ligands (≤42% ee) [1]. The (S)-enantiomer provides complementary stereochemical control to the (R)-enantiomer, which has been experimentally demonstrated to yield (R)-products [1].

Transition Metal Complexation for Asymmetric Catalysis Method Development

The compound serves as a chiral ligand for transition metal complexation, particularly with palladium for AAA and potentially with other metals (e.g., iridium, rhodium) for asymmetric transformations. The well-defined N,S-chelation mode creates a chiral environment around the metal center that is tunable through modification of the arylthio substituent [1]. The (S)-enantiomer specifically enables access to (S)-configured products, expanding the synthetic toolbox beyond the (R)-selectivity documented for the (R)-enantiomer [1].

Enantioselective Synthesis of Chiral Building Blocks for Medicinal Chemistry

(S)-1-Benzyl-3-(phenylthio)pyrrolidine enables the stereoselective construction of C–C and C–heteroatom bonds, generating enantiomerically enriched intermediates for pharmaceutical applications [1]. The compound's defined stereochemistry supports applications in medicinal chemistry where enantioselectivity is critical for target binding . The 86–90% ee benchmark for the ligand class provides a quantitative expectation for product enantiopurity in downstream applications [1].

Structure–Activity Relationship (SAR) Studies in Asymmetric Ligand Optimization

The compound serves as a reference scaffold for comparative SAR studies evaluating pyrrolidine-based N,S-ligands. The quantitative performance data (86–90% ee) [1] provides a baseline against which modified analogs (e.g., varying arylthio substituents or N-alkyl groups) can be benchmarked. The (S)-stereochemistry allows direct comparison with (R)-configured analogs to assess stereochemical influence on enantioselectivity outcomes [1].

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